![molecular formula C25H28N2O3 B2601863 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one CAS No. 896074-47-8](/img/structure/B2601863.png)
6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in medicinal chemistry. This particular compound is notable for its unique structure, which includes a chromenone core, a piperazine ring, and a phenylprop-2-en-1-yl group.
Preparation Methods
The synthesis of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution. Major products formed from these reactions include ketones, saturated alkyl derivatives, and substituted piperazine derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7-position allows for hydrogen bonding with biological molecules, while the piperazine ring can interact with receptors and enzymes. The phenylprop-2-en-1-yl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. These interactions can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 6-ethyl-7-hydroxy-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one include other chromenone derivatives with different substituents. For example:
7-hydroxy-4-methylcoumarin: Lacks the piperazine and phenylprop-2-en-1-yl groups, resulting in different biological activities.
4-hydroxy-2-quinolones: Share a similar core structure but differ in the position and nature of substituents, leading to unique pharmacological properties.
Triazole-pyrimidine hybrids: Have different heterocyclic cores but may exhibit similar biological activities due to the presence of piperazine rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-2-20-15-22-21(16-25(29)30-24(22)17-23(20)28)18-27-13-11-26(12-14-27)10-6-9-19-7-4-3-5-8-19/h3-9,15-17,28H,2,10-14,18H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIILJSUUKCDL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2601780.png)
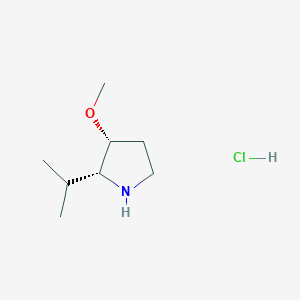
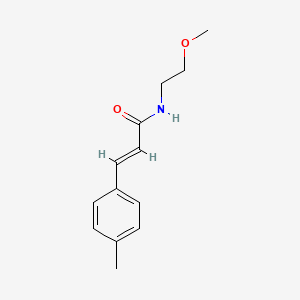
![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2601787.png)
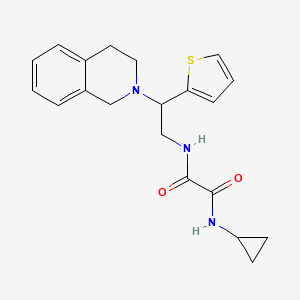
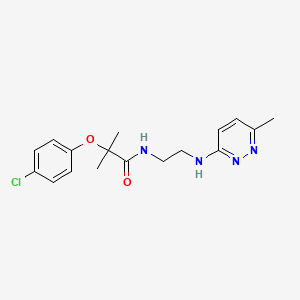
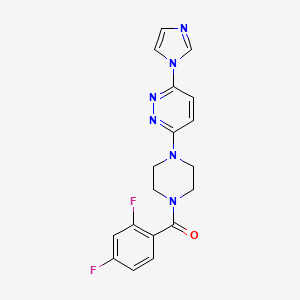
![2-[(3S)-2-Phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid](/img/structure/B2601792.png)
![5-cyano-6-{[(diethylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2601794.png)
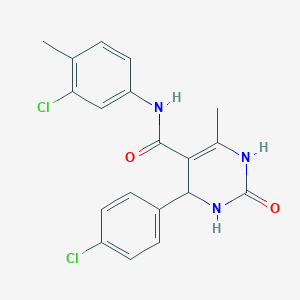
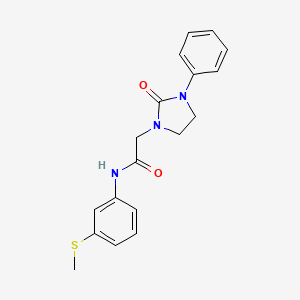
![(4-(4-(dimethylamino)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2601798.png)
![3-Chloro-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2601801.png)
![1-(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-(2,3-dihydroxypropyl)thiourea](/img/structure/B2601802.png)
